
Arbidol
Overview
Description
Arbidol (Umifenovir) is a broad-spectrum antiviral drug initially developed in Russia for influenza treatment. It inhibits viral entry by targeting membrane fusion processes, particularly by binding to viral surface proteins and stabilizing host receptor interactions. This compound is active against enveloped viruses (e.g., influenza, SARS-CoV-2) and non-enveloped viruses, with additional interferon-inducing properties . Its mechanism involves blocking the interaction between viral glycoproteins (e.g., SARS-CoV-2 spike protein) and host receptors like ACE2, thereby preventing conformational rearrangements critical for viral entry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Umifenovir is synthesized through a multi-step process involving the following key steps:
Formation of the indole core: The synthesis begins with the formation of the indole core structure.
Bromination: The indole core undergoes bromination to introduce a bromine atom at a specific position.
Substitution reactions: Various substitution reactions are carried out to introduce functional groups such as dimethylamino, phenylsulfanyl, and ethyl ester groups.
Final coupling: The final step involves coupling the substituted indole with an appropriate carboxylate ester to form the complete umifenovir molecule.
Industrial Production Methods
Industrial production of umifenovir involves optimizing the synthetic route for large-scale manufacturing. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a large scale.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Umifenovir undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of umifenovir with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Influenza Treatment
Arbidol has been used for over a decade in China for prophylaxis and treatment of influenza. It has shown effectiveness in reducing the severity and duration of influenza symptoms .
COVID-19 Treatment
Recent studies have highlighted this compound's potential in treating COVID-19:
- Efficacy in Reducing Mortality : A study indicated that this compound treatment was associated with a reduced mortality rate among COVID-19 patients compared to those receiving standard care. The odds ratio (OR) for mortality with this compound was found to be 0.183, suggesting significant protective effects .
- Faster Clinical Recovery : Clinical trials demonstrated that patients treated with this compound showed faster absorption of lung lesions and improved clinical recovery rates compared to those treated with other antiviral agents like favipiravir .
- Meta-analysis Findings : A systematic review revealed that this compound was associated with better outcomes in terms of clinical improvement rates among COVID-19 patients, particularly in moderately and severely ill patients .
Comparative Studies
Several studies have compared this compound's efficacy against other antiviral agents:
- Favipiravir vs. This compound : In a randomized clinical trial, no significant difference was observed between the clinical recovery rates of favipiravir and this compound at day 7, although favipiravir showed a quicker onset of symptom relief .
- Combination Therapy : Research indicates that combining this compound with other antivirals like lopinavir/ritonavir may enhance therapeutic outcomes, leading to better efficacy in achieving negative PCR results .
Safety Profile
While this compound is generally well-tolerated, some studies have reported higher rates of adverse events compared to non-antiviral treatments. Monitoring for side effects is essential during its use, particularly in severe cases .
Mechanism of Action
Umifenovir exerts its antiviral effects through multiple pathways:
Direct-acting antiviral: It directly inhibits viral replication by interfering with the viral life cycle, including attachment and internalization.
Host-targeting agent: It modulates the host’s immune response, enhancing the production of interferons and stimulating the phagocytic function of macrophages
Membrane fusion inhibition: Umifenovir inhibits the fusion of the viral envelope with the host cell membrane, preventing viral entry into the cell.
Comparison with Similar Compounds
Comparison with Structural Analogs and Derivatives
Indole-Based Compounds
Arbidol’s indole backbone is shared with compounds like 3-indoleacetonitrile and indole-3-carboxaldehyde . In A549 cells infected with H5N6 influenza:
- 3-indoleacetonitrile demonstrated superior antiviral activity to this compound, reducing viral load and viral protein levels (e.g., PR8 PB2, NP) more effectively .
- Indole-3-carboxaldehyde showed comparable activity to this compound at non-toxic doses (8 µM) but exhibited cytotoxicity at higher concentrations (12 µM) .
Table 1: Antiviral Activity of Indole Derivatives vs. This compound
Compound | Antiviral Activity (vs. This compound) | Cytotoxicity Profile |
---|---|---|
3-indoleacetonitrile | Enhanced | Favorable |
Indole-3-carboxaldehyde | Similar | Dose-dependent toxicity |
This compound Derivatives
Structural modifications of this compound, such as tert-butyl ester derivatives (1 and 2) , retain antiviral activity against Chikungunya virus (CHIKV) but improve cytotoxicity profiles. These derivatives target the E2 domain of CHIKV, blocking receptor interactions .
Comparison with Other Antiviral Drugs
Binding Affinity and Mechanism
This compound’s binding affinity to SARS-CoV-2 targets was quantified via molecular dynamics (MD) simulations:
- ACE2 : Binding free energy = -169.66 kJ/mol (driven by van der Waals, electrostatic, and SASA energy contributions) .
- Spike RBD : Binding free energy = -194.16 kJ/mol , with stronger interactions due to van der Waals and electrostatic forces .
This contrasts with chloroquine , which enhances this compound’s activity by inhibiting endosomal acidification but lacks standalone efficacy against SARS-CoV-2 .
Table 2: Binding Affinities of this compound vs. Other Compounds
Target | This compound Binding Energy (kJ/mol) | Key Contributing Energies |
---|---|---|
ACE2 | -169.66 | van der Waals, Electrostatic, SASA |
Spike RBD | -194.16 | van der Waals, Electrostatic |
Clinical Efficacy
- vs. Lopinavir-Ritonavir (KALETRA): this compound monotherapy showed superior clinical outcomes in COVID-19, including reduced hospitalization duration (median 12.5 vs. 20.0 days) and faster fever resolution .
- vs. Favipiravir: No significant difference in Day 7 clinical recovery rates (51.67% vs. 61.21%, p=0.14) .
- vs.
Synergistic Combinations
This compound with Chloroquine or 8P9R
- Chloroquine : Enhances this compound’s inhibition of SARS-CoV-2 by blocking endocytic entry, reducing viral replication in vitro .
- 8P9R peptide : A cross-linking agent that synergizes with this compound to block both spike protein-mediated and endosomal entry pathways .
Table 3: Synergistic Effects of this compound Combinations
Combination | Mechanism | Outcome |
---|---|---|
This compound + Chloroquine | Dual inhibition of membrane fusion and endosomal acidification | Enhanced antiviral activity |
This compound + 8P9R | Blocks spike-ACE2 and endosomal pathways | Reduced viral load in vivo |
Biological Activity
Arbidol, also known as umifenovir, is an antiviral compound that has garnered attention for its broad-spectrum activity against various viruses, including influenza and coronaviruses. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, efficacy against different viral strains, and relevant clinical studies.
This compound exhibits multiple mechanisms through which it exerts its antiviral effects:
- Inhibition of Viral Fusion : this compound prevents the fusion of viral envelopes with host cell membranes, thereby inhibiting the entry of viruses into cells. This mechanism has been observed in enveloped viruses such as influenza A .
- Modulation of Immune Response : The compound has immunomodulatory effects, enhancing the production of anti-inflammatory cytokines like IL-10 while suppressing pro-inflammatory cytokines such as IL-6 and TNF-α during viral infections .
- Direct Antiviral Activity : this compound demonstrates direct antiviral effects by interfering with viral replication processes. For instance, it affects the synthesis of viral mRNA and proteins in infected cells .
Efficacy Against Various Viruses
This compound has been tested against multiple viruses, showcasing a broad range of antiviral activity:
Virus Type | EC50 (µg/ml) | Therapeutic Index |
---|---|---|
Influenza A (H3N2) | 10 | >15 |
Respiratory Syncytial Virus (RSV) | 5 | 3-log reduction in titer |
Poliovirus Type 1 | 0.22 | 91 |
SARS-CoV-2 | Varies | Not specified |
The therapeutic indices indicate that this compound is particularly effective against poliovirus and influenza A viruses compared to other antiviral agents like rimantadine and amantadine .
Case Studies and Clinical Trials
Several studies have evaluated the clinical efficacy of this compound:
- Influenza Treatment : A study involving BALB/c mice infected with influenza A demonstrated that this compound significantly reduced mortality rates and alleviated lung lesions when administered post-infection. The doses used were 90 mg/kg and 180 mg/kg daily for five days .
- COVID-19 Efficacy : In a randomized controlled trial for COVID-19 treatment, this compound was found to be superior to lopinavir/ritonavir in reducing viral load and duration of symptoms in patients with mild to moderate disease .
- Immunomodulatory Effects : In vitro studies indicated that this compound could modulate inflammatory responses in macrophages exposed to viral stimuli, suggesting potential benefits in managing cytokine storms associated with severe viral infections .
Q & A
Basic Research Questions
Q. What is the proposed mechanism of Arbidol’s antiviral activity against enveloped and non-enveloped viruses?
this compound inhibits viral entry by interfering with membrane fusion, particularly in pH-dependent viruses (e.g., influenza, SARS-CoV-2). It acts as a weak base, elevating endosomal pH and destabilizing viral glycoprotein conformational changes required for fusion . For non-enveloped viruses (e.g., Coxsackievirus B5), this compound blocks adsorption to host cells and suppresses RNA synthesis post-entry, as shown via semiquantitative RT-PCR and virucidal assays in HEp-2 cells . Its membranotropic effects further disrupt lipid bilayers, altering membrane fluidity and hydrogen bonding networks .
Q. How can in vitro findings for this compound be translated to in vivo models?
In vitro studies using cell lines (e.g., HEp-2, GMK-AH-1) should be validated in animal models with controlled pharmacokinetic parameters. For Coxsackievirus B5, BALB/c mice infected with CVB5 showed reduced mortality and viral load in heart/lung tissues when treated with this compound (50 mg/kg/day). Key metrics include viral RNA clearance (qPCR), histopathology, and survival rates . Dose adjustments must account for species-specific metabolism, as CYP3A4-mediated sulfoxidation dominates in humans .
Q. What pharmacokinetic properties of this compound are critical for experimental design?
this compound has low oral bioavailability and extensive metabolism, producing active metabolites like sulfinylthis compound (M6-1) with a 25-hour half-life. In humans, 32.4% of the dose is excreted unchanged in feces, suggesting enterohepatic recirculation. Researchers must consider CYP3A4 interactions (e.g., with ritonavir) and use plasma/tissue sampling to monitor metabolite exposure . Microsomal incubation studies confirm liver and intestines as primary metabolic sites .
Q. How does this compound’s broad-spectrum activity influence study design for emerging viruses?
this compound’s activity against RNA viruses (e.g., influenza, coronaviruses, enteroviruses) is linked to its dual mechanism: fusion inhibition and interferon induction . For novel viruses, in vitro screening should include virucidal assays, time-of-addition experiments, and RNA/protein synthesis quantification (e.g., RT-PCR, Western blot). Dose-response curves (IC50, TI) must differentiate direct antiviral effects from cytotoxicity .
Advanced Research Questions
Q. What structural insights explain this compound’s binding to viral glycoproteins?
Molecular dynamics simulations reveal this compound stabilizes the RBD-ACE2 interface in SARS-CoV-2 by forming hydrogen bonds and van der Waals interactions. It increases structural rigidity in the spike protein, preventing S1 subunit shedding and S2-mediated fusion . For influenza HA, crystallography shows this compound binds a hydrophobic cavity in the HA trimer stem, acting as a "molecular glue" to block conformational changes .
Q. How should clinical trial data be interpreted given contradictions in this compound’s efficacy?
Conflicting results (e.g., RNA clearance in COVID-19) arise from variability in trial design, including timing of initiation (e.g., ≤7 days post-symptom onset reduces viral shedding) and combination therapies. Retrospective studies show this compound monotherapy shortens RNA shedding, but its synergy with IFN-α2b remains debated . Researchers must stratify cohorts by disease severity, comorbidities, and concurrent medications to isolate this compound’s effects .
Q. What methodologies optimize this compound’s use in combination therapies?
Synergy studies should employ checkerboard assays or Bliss independence models. For example, this compound combined with moxifloxacin (a fluoroquinolone) showed no significant additive effects in COVID-19, highlighting the need for mechanistic alignment (e.g., pairing with entry inhibitors like remdesivir) . Pharmacodynamic modeling must account for this compound’s CYP3A4-mediated interactions .
Q. How can resistance to this compound be assessed in viral populations?
Serial passaging of viruses (e.g., influenza, SARS-CoV-2) under subtherapeutic this compound doses can identify mutations in fusion proteins. For HA, monitor residues in the stem region (e.g., Trp21, Tyr22) via sequencing. Phenotypic assays (plaque reduction, fusion inhibition) quantify resistance ratios .
Q. What advanced analytical methods validate this compound’s quality in formulation studies?
Quantitative NMR (qNMR) offers rapid, excipient-tolerant analysis of this compound hydrochloride tablets, with linearity (10.53–28.09 mg/mL) and recovery rates (99.76–101.01%) comparable to HPLC. qNMR is ideal for stability testing and metabolite profiling .
Q. Methodological Challenges & Contradictions
Q. Why do studies on this compound’s prophylactic efficacy show variability?
Post-exposure prophylaxis (PEP) trials for COVID-19 found a lower hazard ratio (HR) for transmission but emphasized strict adherence to dosing (0.2 g, tid for ≥5 days). Confounders include heterogeneous exposure levels and delayed PEP initiation. Randomized controlled trials with viral load monitoring (e.g., nasal swabs) are needed .
Q. How do this compound’s membranotropic effects complicate mechanistic studies?
Biophysical techniques (e.g., calorimetry, infrared spectroscopy) show this compound integrates into lipid bilayers, preferentially interacting with anionic phospholipids. Researchers must differentiate membrane destabilization from specific protein interactions using liposome-based fusion assays .
Q. What explains discrepancies in this compound’s activity across enterovirus strains?
For Coxsackievirus B5, this compound’s TI (27.56) exceeds other enteroviruses, likely due to strain-specific differences in capsid protein dynamics. Structural modeling of viral entry receptors (e.g., CAR, DAF) can clarify these variations .
Q. Tables for Key Data
Table 1: In Vitro Antiviral Activity of this compound Against Select Viruses
Virus | Cell Line | IC50 (μg/mL) | TI | Mechanism | Reference |
---|---|---|---|---|---|
Coxsackievirus B5 | HEp-2 | 6.62 | 12.45 | RNA synthesis inhibition | |
SARS-CoV-2 | Vero E6 | 10–30 μM | N/A | Fusion inhibition | |
Influenza A/H3N2 | MDCK | 2.5 | 15.8 | HA stabilization |
Table 2: Pharmacokinetic Parameters of this compound in Humans
Parameter | Value | Notes | Reference |
---|---|---|---|
Half-life (M6-1) | 25.0 hours | Active metabolite | |
Fecal excretion | 32.4% (unchanged) | Enterohepatic recirculation | |
CYP3A4 contribution | >70% metabolism | Drug-drug interaction risk |
Properties
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYEAOKVJSACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895015 | |
Record name | Umifenovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
"Expected to be poorly soluble" | |
Record name | Umifenovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target. | |
Record name | Umifenovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
131707-25-0 | |
Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umifenovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umifenovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Umifenovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UMIFENOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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